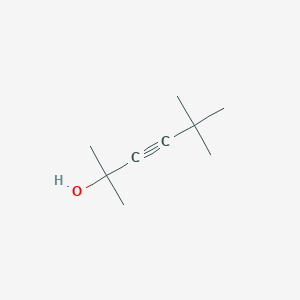
2,5,5-trimethylhex-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-trimethylhex-3-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkynol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5,5-trimethylhex-3-yn-2-ol involves the reaction of acetylene with acetone in the presence of a base, such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate acetylide, which then reacts with acetone to yield the desired product .
Another method involves the treatment of this compound with sodium hydride (NaH) and sulfur dichloride (SCl2) in diethyl ether (Et2O). This reaction produces a class of α, β-unsaturated sulfenic acid esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,5-trimethylhex-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere is commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Various reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,5-trimethylhex-3-yn-2-ol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5,5-trimethylhex-3-yn-2-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with palladium catalysts to form carbonyl compounds. The exact molecular targets and pathways can vary depending on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5,5-Trimethyl-hex-3-in-2-ol
- 2-methyl-5,5-dimethylhex-3-yn-2-ol
- 3-Hexyn-2-ol,2,5,5-trimethyl
- 2-methyl-5,5-dimethyl-hex-3-in-2-ol
Uniqueness
2,5,5-trimethylhex-3-yn-2-ol is unique due to its specific combination of an alkyne and alcohol functional group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
1522-16-3 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2,5,5-trimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-8(2,3)6-7-9(4,5)10/h10H,1-5H3 |
InChI-Schlüssel |
DKUUKNHZNHMLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)O |
Kanonische SMILES |
CC(C)(C)C#CC(C)(C)O |
Key on ui other cas no. |
1522-16-3 |
Synonyme |
2-Methyl-5,5-diMethyl-hex-3-in-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















